molecular formula C9H9BrN2 B1400464 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile CAS No. 1093879-76-5

2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile

Cat. No. B1400464
M. Wt: 225.08 g/mol
InChI Key: QBASSRFWCWKBLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including reactions with methylamine, sodium methoxide, and bromination. Although the exact synthesis of “2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile” is not detailed, similar synthetic strategies could potentially be applied.


Molecular Structure Analysis

The molecular structure of compounds similar to “2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile” has been characterized using X-ray diffraction (XRD) studies. This suggests that the compound of interest may also form specific crystalline structures and exhibit similar intermolecular interactions.


Chemical Reactions Analysis

The papers describe various chemical reactions, including bromination, demethylation, and condensation reactions, which are used to synthesize different compounds. These reactions are crucial for introducing functional groups and forming the desired molecular frameworks.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and molecular structure . The related compound “(6-Bromopyridin-2-yl)methanamine” is stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis of Pharmaceutical and Chemical Intermediates

2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile and its derivatives are crucial in the synthesis of various pharmaceutical and chemical intermediates. For example, it serves as an important intermediate in PI3K/mTOR inhibitors, highlighting its role in the development of potential therapeutic agents (Fei Lei et al., 2015). Additionally, derivatives like 2-Amino-6-bromopyridine, prepared from this compound, are significant intermediates in pharmaceutical and chemical industries (Xu Liang, 2010).

Electrochemical Carboxylation

This compound plays a role in the electrochemical carboxylation process. A study demonstrated the electrocatalytic carboxylation of a derivative, 2-amino-5-bromopyridine, with CO2 in an ionic liquid to form 6-aminonicotinic acid, which is significant in green chemistry due to the use of CO2 as a raw material and avoidance of toxic solvents (Q. Feng et al., 2010).

Synthesis of Pyridine Derivatives

2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile is used in synthesizing various pyridine derivatives, such as 2,6-bis-(indazolyl)pyridine, which are important in medicinal chemistry and material science (Ruth Pritchard et al., 2009). The compound's derivatives are also key in developing C-nucleosides, which have potential pharmaceutical applications (Milan Urban et al., 2006).

Catalytic Reactions

It is instrumental in catalytic reactions like the Suzuki–Miyaura coupling, which is vital in organic synthesis for creating complex molecules (F. M. Mcmillan et al., 2007). Also, its derivatives are used in studying pyridylcarbene formation, which is important in understanding reaction mechanisms in organic chemistry (B. Abarca et al., 2006).

properties

IUPAC Name

2-(6-bromopyridin-2-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBASSRFWCWKBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile

Synthesis routes and methods I

Procedure details

n-Butyllithium (6.48 ml, 10.4 mmol) was added to a cooled (0° C.) solution of diisopropylamine (1.48 ml, 10.4 mmol) in THF (10 mL). The reaction was maintained at 0° C. for 30 minutes, at which time it was cooled to −78° C. and a solution of (6-bromopyridin-2-yl)acetonitrile (Example 235, Step 1) (930 mg, 4.71 mmol) in THF (10 mL) was added dropwise. The reaction was then maintained at −78° C. for 1 hour and then methyl iodide (0.65 ml, 10.4 mmol) was added. The reaction was allowed warm to room temperature slowly overnight. The mixture was then diluted with water and ethyl acetate and the layers were separated. The organic layer was then dried over sodium sulfate, filtered and concentrated to yield the title compound.
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6.48 mL
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930 mg
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Synthesis routes and methods II

Procedure details

Potassium bis(trimethylsilyl)amide (0.5 M in toluene, 200 ml, 100 mmol) was added slowly to a solution of isobutyronitrile (8.55 ml, 95.26 mmol) in toluene (200 ml) cooled down to 0° C. After complete addition, the reaction mixture was allowed to warm up to room temperature over 1 hour. The resulting mixture was added to a solution of 2,6-dibromopyridine (56.42 g, 238.15 mmol) in toluene (100 ml). The reaction mixture was stirred at room temperature for 18 hours. The crude mixture was diluted with ether, washed with a saturated aqueous solution of ammonium chloride and brine. The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified on silica gel by flash column chromatography to afford the title compound as an oil (14.04 g, 65% yield).
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200 mL
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8.55 mL
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200 mL
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56.42 g
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100 mL
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65%

Synthesis routes and methods III

Procedure details

A dried 500 mL round bottom flask was charged with a solution of iso-butyronitrile (3.29 g, 4.27 mL, 47.6 mmol) in toluene (100 mL), the solution was cooled down to 0° C. and KHMDS 0.5 m in toluene (100 mL, 50.0 mmol) was added slowly. After complete addition, the reaction mixture was allowed to warm up to room temperature over 1 hour. The resulting mixture was added to a solution of 2,6-dibromopyridine (28.2 g, 119 mmol, available commercially from Aldrich) in toluene (100 mL) While adding, the light yellow solution became quickly dark reddish. The reaction mixture was stirred at room temperature for 18 hours. The crude mixture was diluted with ether, washed with a saturated aqueous solution of ammonium chloride and brine. The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuo. The semi-solid residue was suspended in a small amount of toluene and filtered off, the light brown solid corresponded to 2,6-dibromopyridine recovered. Filtrate was purified by flash chromatography (silica gel 50 μm, 220 g, Rediflash Teledyne-Isco) eluting with 0 to 50% over 20 min dichloromethane/hexanes to give 2-(6-bromopyridin-2-yl)-2-methylpropanenitrile (7.608 g, 28.4% yield) as a light yellow oil that solidified into a white solid upon standing. 1H NMR (CHLOROFORM-d) δ: 7.58-7.61 (m, 2H), 7.42-7.46 (m, 1H), 1.76 (s, 6H); LC-MS 225.0 226.9 [M+H]+.
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4.27 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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